molecular formula C5H10O3 B037457 (3S,4R)-3,4-dihydroxypentan-2-one CAS No. 118994-78-8

(3S,4R)-3,4-dihydroxypentan-2-one

Cat. No. B037457
M. Wt: 118.13 g/mol
InChI Key: FFYGQZADJGVPGT-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3,4-dihydroxypentan-2-one, also known as DHP, is a chiral intermediate used in the synthesis of various pharmaceuticals and natural products. It is a versatile compound that has been extensively studied for its potential applications in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of (3S,4R)-3,4-dihydroxypentan-2-one is not well understood. However, it is believed that (3S,4R)-3,4-dihydroxypentan-2-one acts as a chiral auxiliary in the synthesis of various compounds, where it helps to control the stereochemistry of the final product.

Biochemical And Physiological Effects

(3S,4R)-3,4-dihydroxypentan-2-one does not have any known biochemical or physiological effects on its own. It is used solely as a chiral intermediate in the synthesis of other compounds.

Advantages And Limitations For Lab Experiments

(3S,4R)-3,4-dihydroxypentan-2-one has several advantages as a chiral intermediate. It is readily available, easy to handle, and has a high degree of stereochemical control. However, (3S,4R)-3,4-dihydroxypentan-2-one is relatively expensive, and the synthesis of the (3S,4R)-enantiomer can be challenging. Additionally, the separation of diastereomers can be time-consuming and costly.

Future Directions

There are several future directions for the study of (3S,4R)-3,4-dihydroxypentan-2-one. One area of research is the development of new and more efficient methods for the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one and its derivatives. Another area of research is the exploration of new applications for (3S,4R)-3,4-dihydroxypentan-2-one in the synthesis of pharmaceuticals and natural products. Finally, the study of the mechanism of action of (3S,4R)-3,4-dihydroxypentan-2-one and its derivatives could lead to new insights into the stereochemistry of organic synthesis.

Synthesis Methods

The synthesis of (3S,4R)-3,4-dihydroxypentan-2-one involves the reduction of diacetyl with sodium borohydride in the presence of a chiral catalyst. The resulting product is a mixture of diastereomers, which can be separated by chromatography. The (3S,4R)-enantiomer is then isolated and purified for further use.

Scientific Research Applications

(3S,4R)-3,4-dihydroxypentan-2-one has been widely used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has been used in the synthesis of taxol, a potent anticancer drug, and as a precursor to the synthesis of other important drugs such as the HIV protease inhibitor indinavir and the antifungal agent voriconazole. (3S,4R)-3,4-dihydroxypentan-2-one has also been used in the synthesis of various natural products such as (-)-pumiliotoxin C and (+)-citreoviridin.

properties

CAS RN

118994-78-8

Product Name

(3S,4R)-3,4-dihydroxypentan-2-one

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(3S,4R)-3,4-dihydroxypentan-2-one

InChI

InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3/t3-,5+/m1/s1

InChI Key

FFYGQZADJGVPGT-WUJLRWPWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)C)O)O

SMILES

CC(C(C(=O)C)O)O

Canonical SMILES

CC(C(C(=O)C)O)O

synonyms

2-Pentanone, 3,4-dihydroxy-, [S-(R*,S*)]- (9CI)

Origin of Product

United States

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